molecular formula C10H16OS B13573481 3-Methyl-5-(thiophen-2-yl)pentan-2-ol

3-Methyl-5-(thiophen-2-yl)pentan-2-ol

Cat. No.: B13573481
M. Wt: 184.30 g/mol
InChI Key: KATBVONXCYXBBB-UHFFFAOYSA-N
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Description

3-Methyl-5-(thiophen-2-yl)pentan-2-ol is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol can be achieved through several methods. One common approach involves the condensation of α-campholenaldehyde with methyl ethyl ketone, followed by selective hydrogenation of the resulting unsaturated ketone . This method ensures the formation of the desired compound with high specificity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(thiophen-2-yl)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-5-(thiophen-2-yl)pentan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-5-(thiophen-2-yl)pentan-2-ol exerts its effects involves interactions with molecular targets and pathways. For instance, compounds with thiophene rings have been shown to interact with various receptors and enzymes, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered ring containing one sulfur atom, similar to the core structure of 3-Methyl-5-(thiophen-2-yl)pentan-2-ol.

    2-Thiophenecarboxaldehyde: A derivative of thiophene with an aldehyde functional group.

    Thiophene-2-boronic acid pinacol ester: Another thiophene derivative with boronic acid functionality.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a thiophene ring and a pentanol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

3-methyl-5-thiophen-2-ylpentan-2-ol

InChI

InChI=1S/C10H16OS/c1-8(9(2)11)5-6-10-4-3-7-12-10/h3-4,7-9,11H,5-6H2,1-2H3

InChI Key

KATBVONXCYXBBB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CS1)C(C)O

Origin of Product

United States

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